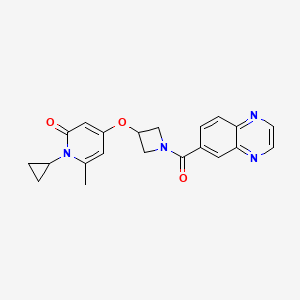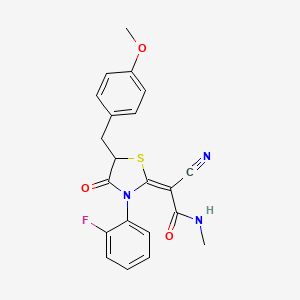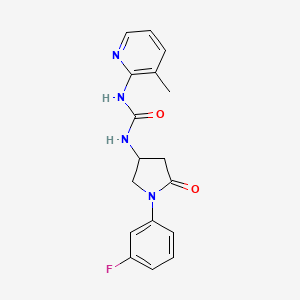
1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally related to "1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one" have been synthesized and evaluated for their biological activities. For instance, pyridoquinolones containing azetidinones have been explored for their antibacterial and antifungal activities against a range of pathogens, including E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. Some compounds have also been screened against Mycobacterium tuberculosis H37Rv, demonstrating the potential of these molecules in developing new antimicrobial agents (Patel & Pathak, 2012).
Antibacterial Properties
Another direction of research has focused on the synthesis of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, which have shown characteristic enhancement in antibacterial activity against Gram-positive bacteria. This suggests the potential application of these compounds in treating respiratory tract infections caused by pathogens such as Streptococcus pneumoniae, while also retaining activity against Gram-negative bacteria (Miyamoto et al., 1995).
Quantitative Structure-Activity Relationships (QSAR)
Research on quantitative structure-activity relationships of antibacterial agents based on similar compounds has clarified the structural requirements for 3-substituted azetidines to enhance antibacterial activity. This type of study aids in understanding how different substitutions on the molecule affect its antibacterial potency, guiding the design of more effective antibacterial agents (Okada et al., 1993).
Anticancer Activity
Quinoline compounds, which share structural similarities with the specified compound, have been recognized for their effective anticancer activity. The synthetic versatility of quinoline allows the generation of a large number of structurally diverse derivatives, which have been examined for their modes of action in inhibiting cancer drug targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This underscores the potential of quinoline derivatives in cancer drug development and refinement (Solomon & Lee, 2011).
Propiedades
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13-8-16(10-20(26)25(13)15-3-4-15)28-17-11-24(12-17)21(27)14-2-5-18-19(9-14)23-7-6-22-18/h2,5-10,15,17H,3-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFBJBFFACYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2741815.png)
![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide](/img/structure/B2741819.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2741821.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2741828.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)